Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an amino group, a methoxy group, and a carboxylate ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method starts with the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazole ring. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the amino and methoxy groups enhances its binding affinity and specificity towards certain enzymes.
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound shares a similar pyrazole core but differs in the substituents attached to the ring.
5-Amino-1-(p-tolylglycyl)-1H-pyrazole-4-carbonitrile: Another pyrazole derivative with different functional groups, used in various chemical and biological studies.
Uniqueness
Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy and amino groups enhances its solubility and interaction with biological targets, making it a valuable compound in research and industrial applications.
Biological Activity
Methyl 5-amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylate (CAS 81581-05-7) is a compound within the pyrazole family, known for its diverse biological activities. This article explores its pharmacological potential, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by recent research findings and data.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₅N₃O₃
- Molecular Weight : 245.28 g/mol
- Synonyms : this compound, 5-Amino-1-(4-methoxy-2-methylphenyl)-1H-pyrazole-4-carboxylic acid methyl ester
1. Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against various cancer cell lines, showing promising results:
Cell Line | IC₅₀ (µM) | Effect |
---|---|---|
HepG2 (liver cancer) | 54.25 | Moderate inhibition |
HeLa (cervical cancer) | 38.44 | Significant inhibition |
A549 (lung cancer) | 26.00 | Potent growth inhibition |
In a study by Wei et al., derivatives of pyrazole were synthesized and tested for their cytotoxic effects against A549 cells, with notable results indicating that modifications in the pyrazole structure significantly influenced their activity .
2. Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, compounds with specific substitutions at the N1 position of the pyrazole ring demonstrated enhanced anti-inflammatory effects .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against several bacterial strains:
Microbial Strain | Minimal Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 40 µg/mL |
E. coli | 40 µg/mL |
Aspergillus niger | 40 µg/mL |
In vitro studies reported that the compound exhibited significant antimicrobial activity comparable to standard antibiotics like ampicillin and norfloxacin .
Case Study 1: Anticancer Screening
In a comprehensive screening of aminopyrazole derivatives, this compound was tested for its ability to inhibit cell proliferation in various cancer models. The results indicated that this compound selectively inhibited cancer cell growth while showing minimal toxicity to normal fibroblast cells, suggesting its potential for therapeutic applications in oncology .
Case Study 2: Anti-inflammatory Mechanisms
A study focused on the anti-inflammatory mechanisms of pyrazole derivatives revealed that this compound could effectively downregulate the expression of COX-2 and TNF-alpha in lipopolysaccharide-stimulated macrophages. This action highlights its potential as a therapeutic agent for inflammatory diseases .
Properties
Molecular Formula |
C13H15N3O3 |
---|---|
Molecular Weight |
261.28 g/mol |
IUPAC Name |
methyl 5-amino-1-(4-methoxy-2-methylphenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O3/c1-8-6-9(18-2)4-5-11(8)16-12(14)10(7-15-16)13(17)19-3/h4-7H,14H2,1-3H3 |
InChI Key |
VGFAKUOOMLMUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=C(C=N2)C(=O)OC)N |
Origin of Product |
United States |
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